1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it valuable in drug design and materials science .
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical-mediated bromoalkylation of [1.1.1]propellane . This process involves the generation of a radical intermediate, which then reacts with bromomethyl and tert-butyl groups to form the desired compound. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial production methods for bicyclo[1.1.1]pentane derivatives often employ continuous flow processes. These methods allow for the efficient and scalable production of the compound, with throughputs up to 8.5 mmol/h . Continuous photochemical transformations can also be used to introduce various functional groups into the bicyclo[1.1.1]pentane scaffold .
Chemical Reactions Analysis
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane depends on its specific application. In drug discovery, the compound acts as a bioisostere, mimicking the properties of phenyl rings, tert-butyl groups, and internal alkynes. This allows it to interact with molecular targets in a similar manner, while potentially offering improved pharmacokinetic properties . The molecular targets and pathways involved vary depending on the specific drug candidate and therapeutic area.
Comparison with Similar Compounds
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chloromethyl-3-tert-butylbicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-tert-butylbicyclo[1.1.1]pentane: Contains a hydroxyl group instead of a bromomethyl group.
1-(Aminomethyl)-3-tert-butylbicyclo[1.1.1]pentane: Features an aminomethyl group in place of the bromomethyl group.
The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and properties compared to its analogs .
Biological Activity
1-(Bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane (CAS Number: 161043-38-5) is a bicyclic compound characterized by its unique structural properties, which contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C6H9Br, with a molecular weight of 161.040 g/mol. Its physical properties include:
Property | Value |
---|---|
Density | 1.6 ± 0.1 g/cm³ |
Boiling Point | 110.9 ± 8.0 °C |
Flash Point | 29.7 ± 13.6 °C |
LogP | 2.45 |
Vapour Pressure | 27.4 ± 0.2 mmHg at 25°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromomethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in metabolic pathways relevant to disease processes.
Study on Antimicrobial Effects
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of derivatives of bicyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for certain bacterial strains, suggesting potential for further development as an antimicrobial agent.
Cytotoxicity Assessment
In another study published in a peer-reviewed journal, the cytotoxic effects of bicyclic compounds were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting it could be a candidate for further investigation in cancer therapy.
Properties
Molecular Formula |
C10H17Br |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(bromomethyl)-3-tert-butylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H17Br/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7H2,1-3H3 |
InChI Key |
YQJBCEWDKVVSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)CBr |
Origin of Product |
United States |
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